![molecular formula C12H15ClN2O4 B1527986 Tert-Butyl-(7-Chlor-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamat CAS No. 1346446-94-3](/img/structure/B1527986.png)
Tert-Butyl-(7-Chlor-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamat
Übersicht
Beschreibung
Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate is a chemical compound with the empirical formula C12H15ClN2O4 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 286.71 . The SMILES string representation isCC(C)(C)OC(=O)Nc1nc2OCCOc2cc1Cl , and the InChI string is 1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-9-7(13)6-8-10(14-9)18-5-4-17-8/h6H,4-5H2,1-3H3,(H,14,15,16) . Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Diese Verbindung ist Teil einer Sammlung einzigartiger Chemikalien, die Forschern in der frühen Entdeckungsphase zur Verfügung gestellt werden . Ihre Struktur, die einen [1,4]Dioxino[2,3-b]pyridin-Ring enthält, macht sie zu einem wertvollen Synthon in der medizinischen Chemie. Forscher nutzen sie zur Synthese neuer Verbindungen mit potenziellen therapeutischen Wirkungen. Das Vorhandensein der Tert-Butylcarbamat-Gruppe kann besonders nützlich sein, um die Lipophilie und den Stoffwechselstabilität pharmakologisch aktiver Moleküle zu erhöhen.
Synthese von Imidazol-Derivaten
Imidazol-Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt. Die Tert-Butyl-Gruppe in dieser Verbindung kann als Schutzgruppe während der Synthese von Imidazol-Derivaten dienen, die in Medikamenten mit antibakteriellen, antimykotischen und Antitumor-Eigenschaften verwendet werden .
Wirkmechanismus
Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate acts by binding to specific receptors in the cell membrane. This binding triggers a conformational change in the receptor, which leads to the activation of a biochemical or physiological process. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate has been found to have a number of biochemical and physiological effects. For example, it has been found to modulate the activity of various enzymes, to regulate the expression of certain genes, and to affect the transport of molecules across the cell membrane. It has also been found to affect the activity of certain neurotransmitters and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate has a number of advantages and limitations when used in laboratory experiments. Some of the advantages include its low toxicity, its ease of synthesis, and its ability to bind to specific receptors in the cell membrane. However, it also has some limitations, such as its short half-life and its lack of specificity.
Zukünftige Richtungen
The future directions for the use of tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate in scientific research are numerous. Some potential future directions include the development of new synthesis methods, the use of this compound as a tool to study the effects of drugs on the nervous system, and the use of this compound in the development of new drugs. Additionally, further research could be done to explore the mechanism of action of this compound, as well as its biochemical and physiological effects.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The compound is also classified under storage class code 11, which refers to combustible solids . The WGK (Water Hazard Class) is 3, indicating a high hazard to water .
Eigenschaften
IUPAC Name |
tert-butyl N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-9-7(13)6-8-10(14-9)18-5-4-17-8/h6H,4-5H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDXKMMBOQVVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=N1)OCCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116604 | |
| Record name | Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346446-94-3 | |
| Record name | Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-6-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1527904.png)

![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
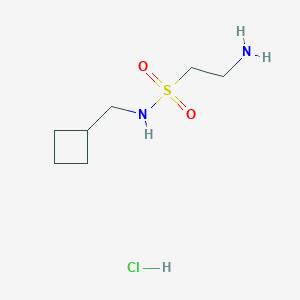
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
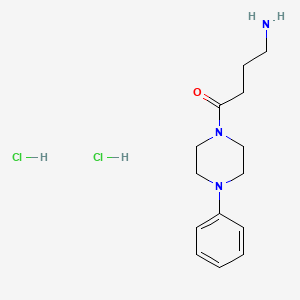
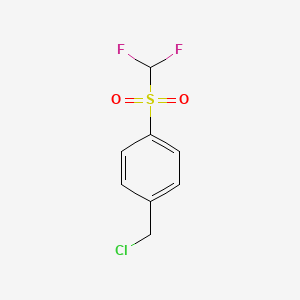
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
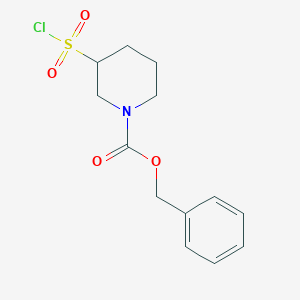
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)

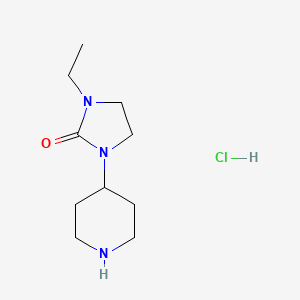
![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)